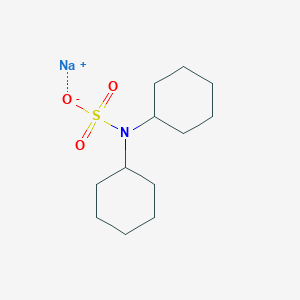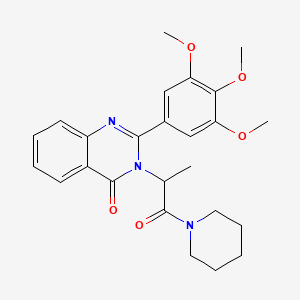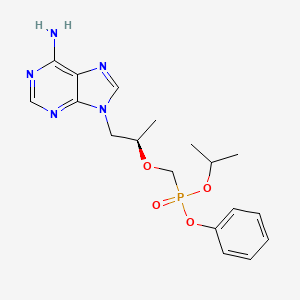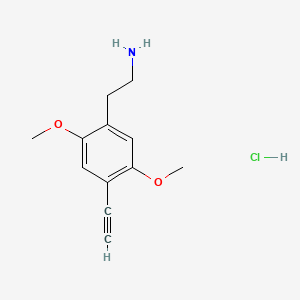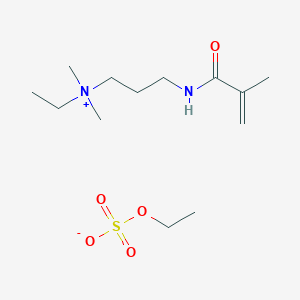
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications.
Vorbereitungsmethoden
The synthesis of 1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate typically involves the quaternization of tertiary amines with alkyl halides or sulfates. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete quaternization. Industrial production methods may involve continuous flow reactors to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of different quaternary ammonium compounds.
Common reagents and conditions used in these reactions include solvents like ethanol, water, and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Its antimicrobial properties make it useful in studying the effects of quaternary ammonium compounds on microbial growth and biofilm formation.
Medicine: It is used in the formulation of disinfectants and antiseptics, contributing to infection control in healthcare settings.
Industry: It is employed in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane integrity and ultimately causing cell lysis. This compound targets various molecular pathways involved in maintaining cell membrane structure and function.
Vergleich Mit ähnlichen Verbindungen
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate can be compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in molecular biology for DNA extraction.
Dodecyltrimethylammonium chloride: Used in the formulation of personal care products.
The uniqueness of this compound lies in its specific structure, which imparts distinct antimicrobial properties and makes it suitable for various applications in different fields.
Eigenschaften
CAS-Nummer |
70942-19-7 |
|---|---|
Molekularformel |
C13H28N2O5S |
Molekulargewicht |
324.44 g/mol |
IUPAC-Name |
ethyl-dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C11H22N2O.C2H6O4S/c1-6-13(4,5)9-7-8-12-11(14)10(2)3;1-2-6-7(3,4)5/h2,6-9H2,1,3-5H3;2H2,1H3,(H,3,4,5) |
InChI-Schlüssel |
XPBSEOOJTGAFHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](C)(C)CCCNC(=O)C(=C)C.CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


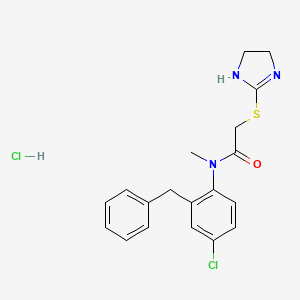

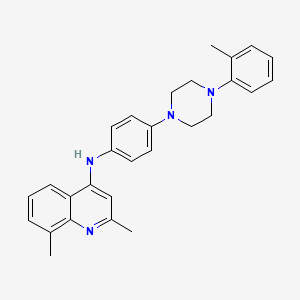

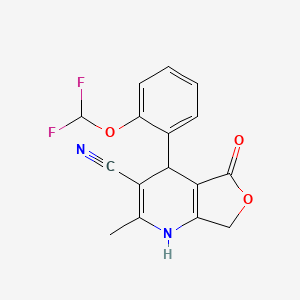
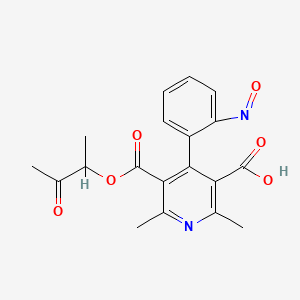

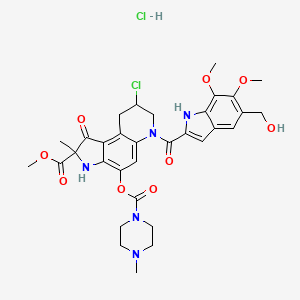
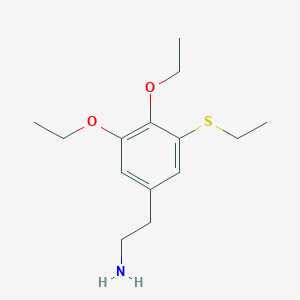
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)
